molecular formula C32H50O2 B15179111 2,2'-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) CAS No. 93893-76-6

2,2'-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol)

Cat. No.: B15179111
CAS No.: 93893-76-6
M. Wt: 466.7 g/mol
InChI Key: PBEZAKACODQCDR-UHFFFAOYSA-N
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Description

2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) is an organic compound that belongs to the class of phenolic antioxidants. It is characterized by its complex structure, which includes multiple butyl groups attached to a phenolic core. This compound is known for its stability and effectiveness in preventing oxidative degradation in various materials, making it a valuable additive in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-di-tert-butylphenol and sec-butyl bromide.

    Alkylation Reaction: The first step involves the alkylation of 2,6-di-tert-butylphenol with sec-butyl bromide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This reaction introduces the sec-butyl group into the phenolic ring.

    Condensation Reaction: The next step is the condensation of the alkylated phenol with formaldehyde or a formaldehyde-releasing reagent, such as paraformaldehyde, under acidic or basic conditions. This reaction forms the butylidene bridge between two phenolic units.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) is typically carried out in large-scale reactors with precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and quality. Industrial production may also incorporate advanced purification methods, such as distillation or solvent extraction, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones or other oxidized products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones or other reduced products. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The butyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides or aryl halides in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, aryl halides; typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones, oxidized phenolic derivatives.

    Reduction: Hydroquinones, reduced phenolic derivatives.

    Substitution: Alkylated or arylated phenolic derivatives.

Scientific Research Applications

2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) has a wide range of scientific research applications, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers and plastics.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in pharmaceutical formulations as an antioxidant to enhance the stability of active pharmaceutical ingredients.

    Industry: Employed as an additive in lubricants, fuels, and other industrial products to improve their stability and performance.

Mechanism of Action

The mechanism of action of 2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) primarily involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The butyl groups enhance the compound’s stability and solubility, making it more effective as an antioxidant. The molecular targets and pathways involved include:

    Free Radicals: The compound interacts with free radicals, such as reactive oxygen species, to neutralize them.

    Lipid Peroxidation: It inhibits lipid peroxidation by preventing the formation of lipid radicals and subsequent oxidative degradation of lipids.

    Enzyme Modulation: It may modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, to enhance the overall antioxidant defense system.

Comparison with Similar Compounds

2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) can be compared with other similar phenolic antioxidants, such as:

    2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A widely used antioxidant with similar phenolic structure but different alkyl groups.

    2,6-Di-tert-butylphenol: Another phenolic antioxidant with fewer alkyl groups and different stability properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A related compound with a methylene bridge instead of a butylidene bridge.

Uniqueness

The uniqueness of 2,2’-Butylidenebis(6-(sec-butyl)-4-(tert-butyl)phenol) lies in its specific combination of butyl groups and phenolic structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to prevent oxidative degradation in various materials makes it a valuable additive in both research and industrial applications.

Properties

CAS No.

93893-76-6

Molecular Formula

C32H50O2

Molecular Weight

466.7 g/mol

IUPAC Name

2-butan-2-yl-6-[1-(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)butyl]-4-tert-butylphenol

InChI

InChI=1S/C32H50O2/c1-12-15-24(27-18-22(31(6,7)8)16-25(29(27)33)20(4)13-2)28-19-23(32(9,10)11)17-26(30(28)34)21(5)14-3/h16-21,24,33-34H,12-15H2,1-11H3

InChI Key

PBEZAKACODQCDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC(=C1O)C(C)CC)C(C)(C)C)C2=CC(=CC(=C2O)C(C)CC)C(C)(C)C

Origin of Product

United States

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